molecular formula C20H25N5O4 B2681812 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 842967-47-9

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2681812
CAS No.: 842967-47-9
M. Wt: 399.451
InChI Key: ZKQGFZIVCIQVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-22-17-16(18(27)23(2)20(22)28)25(19(21-17)24-10-6-7-11-24)12-14(26)13-29-15-8-4-3-5-9-15/h3-5,8-9,14,26H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQGFZIVCIQVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione , commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's structure features a purine core with several functional groups that may influence its biological activity:

  • Hydroxy group : Contributes to hydrogen bonding and solubility.
  • Phenoxy group : May enhance lipophilicity and receptor binding.
  • Pyrrolidine moiety : Potentially involved in receptor interactions.

Structural Formula

The IUPAC name of the compound can be represented structurally as follows:

C20H25N5O4\text{C}_{20}\text{H}_{25}\text{N}_{5}\text{O}_{4}

Table 1: Structural Characteristics

FeatureDescription
Molecular Weight373.44 g/mol
SolubilitySoluble in organic solvents
Functional GroupsHydroxy, Phenoxy, Pyrrolidine

Research indicates that this compound interacts with various biological macromolecules, particularly enzymes and receptors involved in cellular signaling pathways. Notably, it has shown potential as an adenosine receptor modulator, which plays a critical role in numerous physiological processes such as inflammation and neurotransmission.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes. For instance:

  • Phospholipase A2 (PLA2) : Inhibition of PLA2 is significant due to its role in inflammatory processes. The inhibition mechanism may involve competitive binding to the enzyme's active site or allosteric modulation, affecting phospholipid metabolism within cells .

Case Studies

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound reduces pro-inflammatory cytokine production in macrophages, suggesting its potential utility in treating inflammatory diseases.
  • Neuroprotective Properties : Research has indicated that the compound may protect neuronal cells from oxidative stress-induced apoptosis, highlighting its relevance in neurodegenerative disease models.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits PLA2 activity
Anti-inflammatoryReduces cytokine production
NeuroprotectiveProtects against oxidative stress

Pharmacological Implications

Given its diverse biological activities, the compound holds promise for various therapeutic applications:

  • Inflammatory diseases : Due to its anti-inflammatory properties, it could be developed as a treatment for conditions like rheumatoid arthritis or asthma.
  • Neurological disorders : Its neuroprotective effects suggest potential applications in diseases such as Alzheimer's or Parkinson's disease.

Q & A

Q. What are the optimal synthetic routes for 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions with careful optimization of:
  • Nucleophilic substitution at the 8-position of the purine core (e.g., pyrrolidin-1-yl group introduction) .
  • Protection/deprotection strategies for hydroxyl and amine groups to prevent side reactions .
  • Chromatographic purification (e.g., column chromatography) to isolate intermediates and final products .
    Key parameters include temperature control (e.g., 60–80°C for substitution reactions), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., triethylamine for deprotonation) .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry .
  • X-ray crystallography to resolve the 3D geometry of the purine core and side chains (e.g., hydroxypropyl and phenoxy groups) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
    Example structural data from related compounds includes SMILES strings and InChIKeys (e.g., InChIKey=RBSOAIJTLOABOD-UHFFFAOYSA-N for a chlorobenzyl analog) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies using HPLC to monitor degradation products over time .
  • Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds .
  • pH-dependent solubility assays in buffered solutions (e.g., phosphate buffer at pH 2–9) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Dose-response curve normalization to account for model-specific bioavailability differences .
  • Comparative transcriptomics/proteomics to identify pathway variations between in vitro and in vivo systems .
  • Meta-analysis of published data to isolate confounding variables (e.g., solvent choice, cell line variability) .
    Example: Antiarrhythmic activity in rodent models may conflict with in vitro cardiomyocyte assays due to metabolite formation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the 8-position of the purine core?

  • Methodological Answer :
  • Systematic substitution of the pyrrolidin-1-yl group with other amines (e.g., piperidine, alkylamines) to assess steric/electronic effects .
  • Molecular docking (using software like AutoDock Vina) to predict binding affinities with target enzymes (e.g., phosphodiesterases) .
  • Pharmacophore mapping to identify critical hydrogen-bonding or hydrophobic interactions .

Q. What in silico tools are suitable for predicting the compound’s pharmacokinetic properties and off-target interactions?

  • Methodological Answer :
  • ADMET prediction using SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity .
  • Chemoinformatic platforms (e.g., Chemicalize.org ) to calculate drug-likeness parameters (e.g., LogP, topological polar surface area) .
  • Molecular dynamics simulations to model membrane permeability and protein binding .

Q. What experimental approaches can validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target dependency .
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics with purified proteins .
  • Transcriptomic profiling (RNA-seq) to identify downstream effector genes .

Data Contradiction Analysis Example

Observation Possible Causes Resolution Strategies References
Variability in antiarrhythmic efficacy between in vitro and in vivo modelsDifferences in metabolite activation or tissue penetrationConduct metabolite profiling (LC-MS) and ex vivo heart perfusion assays
Discrepant enzyme inhibition IC50 valuesAssay buffer composition or enzyme isoform specificityStandardize assay conditions and validate with isoform-selective inhibitors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.